molecular formula C12H15F2N B11742749 1-(3,5-Difluorophenyl)cyclopentanemethanamine

1-(3,5-Difluorophenyl)cyclopentanemethanamine

Cat. No.: B11742749
M. Wt: 211.25 g/mol
InChI Key: XUBNHBDTCWVFMV-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . It is characterized by the presence of a cyclopentane ring attached to a methanamine group and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)cyclopentanemethanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a reduction process . The industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclopentanemethanamine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The exact pathways and targets can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:

Biological Activity

1-(3,5-Difluorophenyl)cyclopentanemethanamine is a compound characterized by a cyclopentane ring and a difluorophenyl moiety. Its molecular formula is C12H14F2N, with a molecular weight of approximately 211.25 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is significant for its biological activity. The presence of the cyclopentane ring and difluorophenyl group influences its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12H14F2N
Molecular Weight211.25 g/mol
IUPAC NameThis compound
StructureChemical Structure

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. Compounds with similar structures often exhibit activities such as:

  • Inhibition of neurotransmitter reuptake : This may affect mood and cognitive functions.
  • Modulation of enzyme activity : Influencing metabolic pathways and cellular processes.

Research indicates that the electronic effects of the fluorine substituents enhance the electrophilicity of adjacent carbon atoms, potentially increasing binding affinity to biological targets.

Pharmacological Properties

Studies have shown that compounds similar to this compound exhibit various pharmacological properties:

  • Antidepressant-like effects : Related compounds have been explored for their potential in treating depression.
  • Anti-inflammatory properties : Some derivatives have demonstrated the ability to modulate inflammatory responses.

Case Studies

  • Case Study on Antidepressant Activity : A study investigating the effects of fluorinated phenyl derivatives on serotonin reuptake found that certain structural modifications led to enhanced antidepressant-like activity in animal models.
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of similar cyclopentane derivatives in vitro, showing significant inhibition of pro-inflammatory cytokines.

Comparative Analysis

To understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
1-(2,4-Difluorophenyl)cyclopentanemethanamineSimilar cyclopentane core; different fluorine positionsPotentially different biological activity due to substitution pattern
1-(3-Fluorophenyl)cyclopentanemethanamineContains only one fluorine atomMay exhibit distinct pharmacological profiles
CyclopentylmethanamineLacks fluorinated phenyl groupSimpler structure; less likely to exhibit complex interactions

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

[1-(3,5-difluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15F2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4,8,15H2

InChI Key

XUBNHBDTCWVFMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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